1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene
Description
1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene is a substituted aromatic compound featuring a benzene ring with four distinct functional groups: a benzyloxy group at position 1, a methyl group at position 2, a nitro group at position 3, and a bromine atom at position 4. This compound is characterized by its molecular formula C₁₄H₁₁BrNO₃ (inferred from structural analogs in and ) and a molecular weight of approximately 337.15 g/mol. The benzyloxy group enhances solubility in organic solvents, while the electron-withdrawing nitro and bromo substituents influence its reactivity in substitution and coupling reactions. Applications of such compounds are primarily in pharmaceutical and materials research, particularly as intermediates in the synthesis of bioactive molecules .
Properties
IUPAC Name |
5-bromo-2-methyl-1-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-10-13(16(17)18)7-12(15)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYRVUSLTFSVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OCC2=CC=CC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Methylation: Introduction of the methyl group.
Benzyloxylation: Attachment of the benzyloxy group.
Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, such as replacing the bromine atom with another halogen or functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products:
Oxidation: 1-(Benzyloxy)-5-bromo-2-carboxy-3-nitrobenzene.
Reduction: 1-(Benzyloxy)-5-bromo-2-methyl-3-aminobenzene.
Substitution: 1-(Benzyloxy)-5-iodo-2-methyl-3-nitrobenzene.
Scientific Research Applications
1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its antimicrobial properties and potential as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene exerts its effects depends on its chemical structure and the specific application. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity . The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene to other brominated benzyloxy-nitrobenzene derivatives are critical for understanding its physicochemical and synthetic properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights:
This may influence reactivity in nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions . Bromine at position 5 (vs. position 3 or 4 in analogs) affects regioselectivity in further functionalization, such as in cross-coupling reactions .
Synthetic Pathways: Compounds with benzyloxy groups (e.g., 1-(benzyloxy)-4-bromo-2-nitrobenzene) are synthesized via benzylation of phenolic precursors using benzyl bromide and potassium carbonate in acetone . The target compound likely follows a similar route, with additional steps for methyl group introduction. Lithiation or Grignard reactions (e.g., n-BuLi-mediated coupling) are preferred for analogs to avoid reproducibility issues in large-scale synthesis .
Bromine and nitro groups contribute to higher density and melting points compared to non-halogenated derivatives .
Applications :
- Brominated benzyloxy-nitrobenzenes are pivotal in synthesizing antiproliferative agents (e.g., Quebecol derivatives) and materials for optoelectronics .
- The absence of a methyl group in analogs like 1-bromo-3-methyl-5-nitrobenzene limits their utility in sterically demanding reactions but simplifies synthesis .
Biological Activity
1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound features a unique structure characterized by the presence of a bromine atom and a nitro group, which can influence its reactivity and biological activity. The molecular formula is CHBrNO, and it is known for its role as an intermediate in organic synthesis.
The biological activity of 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to antimicrobial and other pharmacological effects. Additionally, the bromine substituent can participate in halogen bonding, enhancing its interactions with biological targets.
Biological Activity Evaluation
Research indicates that 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, with the compound showing effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting biochemical pathways relevant in disease processes.
- Fluorescent Probes : Its structural features make it suitable for development as a fluorescent probe in imaging applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene.
- Study on Antimicrobial Properties : A comparative analysis was conducted on various nitro-substituted compounds, revealing that those with halogen substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .
- Enzyme Interaction Studies : Research focusing on enzyme-substrate interactions highlighted the role of 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene as a potential inhibitor in biochemical assays, suggesting its utility in drug discovery .
- Synthesis and Biological Evaluation : A study synthesized various derivatives of nitrobenzene compounds and evaluated their biological activities. The results indicated that modifications at specific positions significantly influenced their efficacy as enzyme inhibitors and antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activity of 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene in comparison with structurally similar compounds:
| Compound | Antimicrobial Activity | Enzyme Inhibition | Fluorescent Probe Potential |
|---|---|---|---|
| 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene | Moderate | Yes | Yes |
| 1-(Benzyloxy)-5-chloro-2-methyl-3-nitrobenzene | Low | Yes | No |
| 1-(Benzyloxy)-5-fluoro-2-methyl-3-nitrobenzene | High | Yes | Yes |
Q & A
Q. What are the common synthetic routes for preparing 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene, and what challenges are associated with regioselectivity in multi-substituted benzene derivatives?
Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with benzyl protection of a hydroxyl group, followed by bromination, nitration, and methylation. Key challenges include:
- Regioselectivity : Competing directing effects of substituents (e.g., nitro groups are meta-directing, while benzyloxy groups are ortho/para-directing). For example, nitration after benzyloxy introduction may require careful control of reaction conditions to avoid undesired isomer formation .
- Reagent Compatibility : Bromination (e.g., using Br₂/FeBr₃) must precede nitration to prevent deactivation of the ring. Methylation via Friedel-Crafts alkylation may compete with existing electron-withdrawing groups (e.g., nitro), necessitating Lewis acid optimization .
Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) to isolate the target compound .
Q. How can researchers effectively purify and characterize 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene to ensure structural fidelity? What spectroscopic techniques are most informative?
Answer: Purification :
Q. Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons split by nitro and bromo groups). NOESY confirms spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (expected [M+H]⁺: ~350.0 amu) and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when NMR data are inconclusive .
Advanced Research Questions
Q. In cross-coupling reactions, how does the bromine substituent in 1-(Benzyloxy)-5-bromo-2-methyl-3-nitrobenzene influence reactivity compared to other halogens, and what catalytic systems are optimal?
Answer: The bromine atom’s moderate electronegativity and bond strength make it suitable for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl bromides. Ni catalysts (e.g., NiCl₂(dme)) may reduce costs but require ligand optimization .
- Competing Reactivity : The nitro group can deactivate the ring, slowing oxidative addition. Electron-deficient ligands (e.g., SPhos) enhance catalytic efficiency.
- Comparison with Iodo Analogs : Bromine is less reactive than iodine (e.g., in Sonogashira couplings) but avoids side reactions like protodehalogenation. A table comparing catalytic systems:
| Halogen | Optimal Catalyst | Reaction Yield (%) | Side Products |
|---|---|---|---|
| Br | PdCl₂(dppf) | 75–85 | <5% dehalo |
| I | Pd(PPh₃)₄ | 90–95 | 10% protodehalo |
Q. What computational methods are recommended to predict the electronic effects of the nitro and benzyloxy groups on the benzene ring, and how do these effects guide reaction design?
Answer: Methods :
- Density Functional Theory (DFT) : Calculates Hammett constants (σ) to quantify electron-withdrawing (nitro: σₘ = 0.71) and electron-donating (benzyloxy: σₚ = -0.32) effects .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict electrophilic attack sites (e.g., nitration at positions activated by benzyloxy).
Q. Applications :
- Reaction Pathway Design : Nitro groups deactivate the ring, favoring electrophilic substitution at benzyloxy-adjacent positions.
- Tautomer Stability : Computed stabilization energies explain observed regioselectivity in alkylation or halogenation steps .
Q. How do researchers resolve contradictions in experimental data when the observed reactivity deviates from theoretical predictions based on substituent directing effects?
Answer: Case Example : Nitration yields unexpected para-nitro isomers despite meta-directing predictions. Resolution Strategies :
- Structural Validation : X-ray crystallography confirms regiochemistry, ruling out misassignment .
- Kinetic vs. Thermodynamic Control : Elevated temperatures may favor thermodynamically stable isomers despite kinetic preferences.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, altering selectivity .
Q. Data Reconciliation :
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-nitration) tracks substituent migration.
- Computational Refinement : Adjust DFT models to account for steric hindrance from the methyl group, which may override electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
